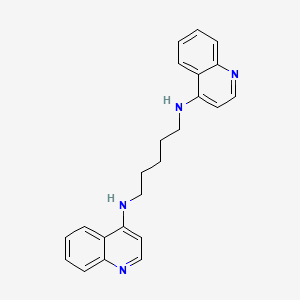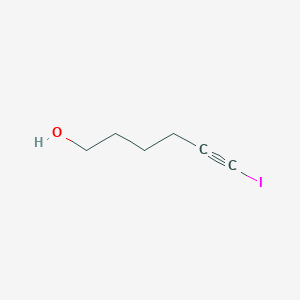![molecular formula C14H15ClN2 B14337364 4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride CAS No. 105757-36-6](/img/no-structure.png)
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride is a chemical compound known for its unique structure and properties It consists of a pyridinium ion substituted with a 4-aminophenyl group and an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzaldehyde and 1-methylpyridinium chloride.
Condensation Reaction: The 4-aminobenzaldehyde undergoes a condensation reaction with 1-methylpyridinium chloride in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinium derivatives.
Applications De Recherche Scientifique
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-Nitrophenyl)ethenyl]-1-methylpyridin-1-ium chloride
- 4-[2-(4-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium chloride
- 4-[2-(4-Methoxyphenyl)ethenyl]-1-methylpyridin-1-ium chloride
Uniqueness
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride is unique due to its amino group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents, such as nitro, hydroxy, or methoxy groups.
Propriétés
| 105757-36-6 | |
Formule moléculaire |
C14H15ClN2 |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;chloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-16-10-8-13(9-11-16)3-2-12-4-6-14(15)7-5-12;/h2-11,15H,1H3;1H |
Clé InChI |
NLBLPWDOUMUVIC-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)

